15-Epiprostaglandin E1
Overview
Description
15-Epiprostaglandin E1 is a derivative of prostaglandin E1 (PGE1) with modifications at specific positions on the molecule that can alter its biological activity. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The modifications on the 15-epimer of PGE1 are of particular interest due to their potential therapeutic applications, especially in the gastrointestinal tract where they can influence secretory and protective functions.
Synthesis Analysis
The synthesis of various analogues of 15-deoxy-16-hydroxy-16-methylprostaglandin E1 has been described, with a focus on the preparation of compounds with unsaturated derivatives at the 4,5 position. The key step in the synthesis involves the stereospecific conjugate addition of a cuprate reagent to cyclopentenones. This method has been used to create analogues with different configurations, such as the cis and trans olefins, and an acetylenic derivative, which have varying degrees of gastric antisecretory activities .
Another study reports the synthesis of 11-deoxyprostaglandin E1 analogues, including those with modifications at the 15 and 16 positions. The synthesis of these analogues suggests that the interaction between the C-15 and C-16 positions is complex and can significantly affect the activity profile of the compounds .
Additionally, the synthesis of 10,10-dimethylprostaglandin E1 methyl ester and its 15-epimer has been achieved in a multi-step process starting from 2,2-dimethylcyclopentane-1,3-dione. The selective reduction of a carbonyl function was a key step in obtaining the desired hydroxycyclopentanone derivative, which is crucial for the synthesis of the 15-epimer .
Molecular Structure Analysis
The molecular structure of 15-epimers of prostaglandins can be analyzed using techniques such as 13C NMR spectroscopy. The diastereomeric effects on the 13C NMR chemical shifts can be observed, which are differential parameters for assigning epimers to the 15α- and 15β-stereochemical series. This type of analysis is important for confirming the stereochemistry of synthesized prostaglandin analogues .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 15-epimers of prostaglandins typically include steps such as conjugate addition, selective reduction, and esterification. These reactions are carefully designed to achieve the desired modifications while maintaining the integrity of the prostaglandin structure. The reactivity of different functional groups within the molecule can be manipulated to produce specific analogues with altered biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 15-epimers of prostaglandins are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which can affect their biological activity and therapeutic potential. For instance, the presence of unsaturated bonds or methyl groups can impact the potency and selectivity of these compounds in biological systems, as well as their interaction with enzymes and receptors .
Relevant Case Studies
Case studies have demonstrated the biological effects of 15-epimers of prostaglandins, particularly in the context of gastric secretion and ulcer protection. For example, (+/-) 15 alpha-OH-11-deoxyprostaglandin E1 has shown pronounced antisecretory activity in cats and a protective effect on the gastric mucosa in rats. This compound appears to act by stimulating mucus secretion and zinc accumulation in cells, which can stabilize cell membranes and suppress the activity of mast cells, leading to cytoprotection .
Scientific Research Applications
Stability Under Extreme pH Conditions
Stehle and Oesterling (1977) investigated the stability of prostaglandin E1, finding significant amounts of 15-epiprostaglandin E at extremely acidic and basic conditions. This research implies potential stability concerns for 15-epiprostaglandin E1 in varying pH environments, relevant for its handling and storage in laboratory settings (Stehle & Oesterling, 1977).
Role in PPARγ Activation and Adipogenesis
Chou et al. (2007) identified a gene encoding 15-oxoprostaglandin-Δ13-reductase (PGR-2), which is involved in the conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2. Their study suggests that 15-keto-PGE2 can activate peroxisome proliferator-activated receptor γ (PPARγ), thereby enhancing adipogenesis. This highlights the biochemical pathway in which 15-epiprostaglandin E1 derivatives may play a crucial role (Chou et al., 2007).
Enzyme Activity and Specificity
Hansen (1979) focused on the enzyme 15-ketoprostaglandin δ13-reductase from bovine lung, which is specific for the 15-keto group. Their research provides insights into the enzyme's kinetics, suggesting that derivatives like 15-epiprostaglandin E1 are key substrates in biological pathways (Hansen, 1979).
Chemical Shifts in NMR Spectroscopy
Khalilov et al. (2004) explored the diastereomeric effects on the 13C NMR chemical shifts in epimeric pairs of prostaglandins. Understanding these shifts is crucial for the accurate identification and analysis of compounds like 15-epiprostaglandin E1 in research applications (Khalilov et al., 2004).
Antisecretory and Antiulcer Activity
Atare et al. (1988) examined the effects of a derivative of prostaglandin E1, specifically noting its pronounced antisecretory activity and protective effect on gastric mucosa cells. This study opens potential avenues for the therapeutic application of 15-epiprostaglandin E1 and its derivatives in gastrointestinal research (Atare et al., 1988).
Safety And Hazards
Prostaglandin E1 (PGE1) is a medication used to manage erectile dysfunction and ductus arteriosus in neonates. It is a smooth muscle relaxant and vasodilator. This article outlines the indications, mechanism of action, and contraindications of taking alprostadil as a valuable agent in treating erectile dysfunction and neonatal congenital heart defects .
properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-CHCORRSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347929 | |
Record name | 15-Epiprostaglandin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Epiprostaglandin E1 | |
CAS RN |
20897-91-0 | |
Record name | 15-Epiprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Epiprostaglandin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-EPIPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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